N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
“N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This was part of previous lead optimization efforts .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a cyclopentyl group . These groups are part of the ether-based scaffold and sulfone-based head group mentioned in the synthesis analysis .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
This compound has been characterized as a novel activator for GIRK channels . GIRK channels are involved in regulating the electrical activity of neurons and heart cells. By activating these channels, the compound could be used to study neurological disorders and cardiac arrhythmias.
Metabolic Stability Improvement
The compound has shown improved metabolic stability over prototypical urea-based compounds . This property is crucial for developing new drugs as it ensures that the compound remains active in the body for a longer duration, allowing for less frequent dosing and potentially fewer side effects.
Nanomolar Potency
With nanomolar potency as a GIRK1/2 activator, this compound offers a powerful tool for probing the physiological and pathological roles of GIRK channels . Such high potency ensures that the compound can be used in very low concentrations, reducing the risk of off-target effects.
Lead Optimization for Drug Discovery
The compound represents a new ether-based scaffold paired with a novel sulfone-based head group, identified through lead optimization efforts . This makes it a valuable lead compound for the development of new therapeutic agents targeting GIRK channels.
Antioxidant and Anti-inflammatory Properties
Related compounds with thiophene moieties have demonstrated significant antioxidant and anti-inflammatory activities . This suggests that our compound of interest may also possess these properties, making it a candidate for the treatment of oxidative stress-related diseases and inflammation.
Chemotherapeutic Potential
Chalcones and pyridine derivatives, which are structurally related to our compound, have shown diverse biological activities including anti-tumor effects . This indicates that the compound could be explored for its potential use in cancer therapy.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays and shown to display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-13-19-16(21(26)22-14-5-2-3-6-14)11-17(18-7-4-9-29-18)23-20(19)25(24-13)15-8-10-30(27,28)12-15/h4,7,9,11,14-15H,2-3,5-6,8,10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWERVTOOSHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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